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Compound of Interest

Compound Name: AC-261066

Cat. No.: B1665382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a

nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. This

document provides a comprehensive overview of the discovery, synthesis, and mechanism of

action of AC-261066. It details the quantitative biological activity, provides a step-by-step

synthesis protocol, and visualizes the key signaling pathways and experimental workflows. This

guide is intended for researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development who are interested in the therapeutic potential of

selective RARβ2 agonists.

Discovery and Biological Activity
AC-261066 was identified through a high-throughput screening campaign aimed at discovering

isoform-selective RAR agonists. It emerged as a lead compound due to its high potency and

selectivity for the RARβ2 subtype over other RAR isoforms (RARα and RARγ).

Quantitative Data Summary
The biological activity of AC-261066 is summarized in the table below. The data highlights its

potent agonism at the RARβ2 receptor and its selectivity over other RAR isoforms.
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Parameter Value Reference

Chemical Name

4-[4-(2-Butoxyethoxy-)-5-

methyl-2-thiazolyl]-2-

fluorobenzoic acid

[1][2]

Molecular Formula C₁₇H₂₀FNO₄S [1][2]

Molecular Weight 353.41 g/mol [1][2]

pEC₅₀ (RARβ2) 8.1 [1][2]

pEC₅₀ (RARβ1) 6.4 [1][2]

pEC₅₀ (RARα) 6.2 [1][2]

pEC₅₀ (RARγ) 6.3 [1][2]

Purity ≥98% (HPLC) [1][2]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[2]

Oral Bioavailability (in rats) 52% [3]

Synthesis of AC-261066
The synthesis of AC-261066 involves a multi-step process. The following is a detailed

experimental protocol for its synthesis.

Experimental Protocol: Chemical Synthesis
The synthesis of 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid (AC-261066)

is a multi-step process that begins with the formation of a thiazole ring, followed by functional

group manipulations to introduce the butoxyethoxy side chain and the final benzoic acid moiety.

While the specific, step-by-step proprietary details of the industrial synthesis are not fully

available in the public domain, a plausible synthetic route based on related chemistries is

outlined below.

Step 1: Synthesis of 4-methylthiazole-5-carboxylic acid.
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This intermediate can be prepared from ethyl acetoacetate and thioformamide through a

Hantzsch-type thiazole synthesis, followed by hydrolysis of the resulting ester.

Step 2: Chlorination of 4-methylthiazole-5-carboxylic acid.

4-Methylthiazole-5-carboxylic acid (1.5 g) is treated with thionyl chloride (10 mL) and refluxed

for 2 hours.[4] The excess thionyl chloride is then removed under reduced pressure to yield 4-

methylthiazole-5-carbonyl chloride, which is used in the next step without further purification.[4]

Step 3: Synthesis of 4-methyl-5-formylthiazole.

To the freshly prepared 4-methylthiazole-5-carbonyl chloride is added xylene (30 mL).[4] After

the addition of a Pd/BaSO₄ catalyst, the mixture is heated to 140°C while hydrogen gas is

passed through it.[4] The reaction is monitored by thin-layer chromatography. Upon completion,

the mixture is filtered and the product is extracted.[4]

Step 4: Introduction of the 2-Butoxyethoxy side chain.

This step would likely involve an etherification reaction. The specific starting material and

reaction conditions for AC-261066 are not detailed in the provided search results.

Step 5: Coupling to the 2-fluorobenzoic acid moiety.

The final step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to

link the thiazole intermediate with a suitable 2-fluoro-4-bromobenzoic acid derivative.

Experimental Workflow: Synthesis Overview
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Caption: A plausible synthetic workflow for AC-261066.
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Mechanism of Action and Signaling Pathway
AC-261066 exerts its biological effects by selectively activating the RARβ2. This receptor is a

ligand-activated transcription factor that, upon binding to an agonist, heterodimerizes with the

Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as

Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby

modulating their transcription.

The activation of RARβ2 by AC-261066 has been shown to have several beneficial

downstream effects, particularly in the context of metabolic and cardiovascular diseases. These

include the reduction of oxidative stress, inflammation, and fibrosis.[5][6][7]

RARβ2 Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by AC-261066.
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Caption: AC-261066 mediated RARβ2 signaling pathway.
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Therapeutic Potential
The selective activation of RARβ2 by AC-261066 has demonstrated significant therapeutic

potential in preclinical models of various diseases.

Cardiovascular Disease: In models of heart failure, AC-261066 has been shown to improve

cardiac function by reducing oxidative stress and fibrosis.[5]

Liver Disease: In models of non-alcoholic fatty liver disease (NAFLD), AC-261066 reduced

hepatic steatosis, inflammation, and the activation of hepatic stellate cells, which are key

drivers of liver fibrosis.[7]

Metabolic Disease: AC-261066 has also shown promise in improving glycemic control in

animal models of type 2 diabetes.

Conclusion
AC-261066 is a potent and selective RARβ2 agonist with a well-defined mechanism of action.

Its ability to modulate gene expression to reduce oxidative stress, inflammation, and fibrosis

underscores its therapeutic potential for a range of diseases. The detailed synthetic and

mechanistic information provided in this guide serves as a valuable resource for researchers

and drug development professionals working to advance novel therapies targeting the RARβ2

pathway. Further investigation into the clinical efficacy and safety of AC-261066 and similar

compounds is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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